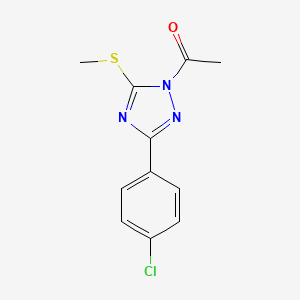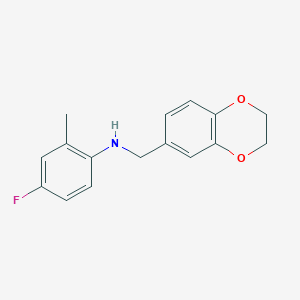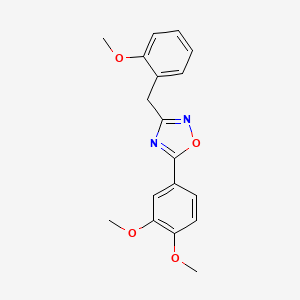
N-(5,7-dimethyl-8-quinolinyl)-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5,7-dimethyl-8-quinolinyl)-2-methoxybenzamide, also known as DMQX, is a chemical compound that belongs to the class of quinolines. It is a potent antagonist of the ionotropic glutamate receptors, particularly the AMPA receptors. DMQX has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
作用機序
N-(5,7-dimethyl-8-quinolinyl)-2-methoxybenzamide acts as a non-competitive antagonist of the AMPA receptors, which are ionotropic glutamate receptors that mediate fast excitatory neurotransmission in the central nervous system. By binding to the receptor site, this compound prevents the ion channel from opening, thereby blocking the influx of calcium ions and the depolarization of the postsynaptic membrane. This results in the reduction of synaptic transmission and the inhibition of neuronal firing.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the reduction of glutamate-mediated excitotoxicity, the prevention of neuronal death, the improvement of synaptic plasticity, and the modulation of the release of neurotransmitters such as dopamine and acetylcholine. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
N-(5,7-dimethyl-8-quinolinyl)-2-methoxybenzamide has several advantages for lab experiments, including its high potency and selectivity for the AMPA receptors, its ability to cross the blood-brain barrier, and its low toxicity. However, this compound also has some limitations, including its relatively short half-life and its potential interference with other glutamate receptors such as the NMDA receptors.
将来の方向性
N-(5,7-dimethyl-8-quinolinyl)-2-methoxybenzamide has shown promising results in preclinical studies for various neurological disorders, and several potential therapeutic applications have been proposed. Future research directions for this compound include the optimization of its pharmacokinetic properties, the development of more selective and potent analogs, the investigation of its effects on other neurotransmitter systems, and the evaluation of its safety and efficacy in clinical trials.
合成法
N-(5,7-dimethyl-8-quinolinyl)-2-methoxybenzamide can be synthesized by several methods, including the condensation of 2-methoxybenzoyl chloride with 5,7-dimethyl-8-aminoquinoline in the presence of a base such as triethylamine. Another method involves the reaction of 5,7-dimethyl-8-quinolinol with 2-methoxybenzoyl chloride in the presence of a base and a dehydrating agent such as thionyl chloride. The purity and yield of this compound can be improved by recrystallization from a suitable solvent such as ethanol or ethyl acetate.
科学的研究の応用
N-(5,7-dimethyl-8-quinolinyl)-2-methoxybenzamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. It has been shown to be a potent and selective antagonist of the AMPA receptors, which are involved in the excitatory neurotransmission in the central nervous system. By blocking the AMPA receptors, this compound can reduce the excessive neuronal excitability and prevent the excitotoxicity that occurs in various neurological disorders.
特性
IUPAC Name |
N-(5,7-dimethylquinolin-8-yl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-12-11-13(2)17(18-14(12)8-6-10-20-18)21-19(22)15-7-4-5-9-16(15)23-3/h4-11H,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBAACSNYJVACU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C=CC=N2)NC(=O)C3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({[(3,4-difluorophenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5888238.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5888249.png)


![1-[(5-bromo-2-thienyl)sulfonyl]-4-propionylpiperazine](/img/structure/B5888290.png)

![4-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5888338.png)

![N'-[(5-methyl-2-thienyl)methylene]-1-benzothiophene-3-carbohydrazide](/img/structure/B5888342.png)



